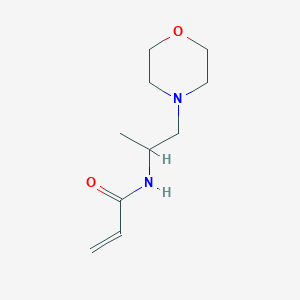![molecular formula C15H14FN3O2 B7557704 3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide](/img/structure/B7557704.png)
3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide, also known as ABT-888 or veliparib, is a small molecule inhibitor that targets Poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair mechanisms, and their inhibition can lead to synthetic lethality in cancer cells. ABT-888 has been extensively studied for its potential as a cancer therapy and has shown promising results in preclinical and clinical trials.
Mechanism of Action
3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide works by inhibiting the activity of PARP enzymes. PARP enzymes are involved in the repair of DNA damage, particularly single-strand breaks. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which can be lethal to cancer cells. This compound specifically targets PARP1 and PARP2 enzymes, which are overexpressed in many cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues. It has been shown to selectively target cancer cells with defects in DNA repair mechanisms, such as those with BRCA mutations. This compound has also been shown to have anti-inflammatory effects and may have potential applications in autoimmune diseases.
Advantages and Limitations for Lab Experiments
3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-characterized mechanism of action. However, there are also limitations to its use in lab experiments. This compound has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has a relatively short half-life, which can make it difficult to maintain a consistent concentration over time.
Future Directions
There are several future directions for research on 3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the identification of biomarkers that can predict response to this compound and other PARP inhibitors. Additionally, there is ongoing research on the use of this compound in combination with other cancer therapies, such as immune checkpoint inhibitors and targeted therapies. Finally, there is interest in exploring the potential applications of this compound in non-cancer diseases, such as autoimmune and inflammatory diseases.
Synthesis Methods
The synthesis of 3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide involves the reaction of 4-fluoro-3-nitrobenzoic acid with N-(4-aminophenyl)glycine methyl ester to form the intermediate 3-[[2-(4-aminophenyl)acetyl]amino]-4-fluorobenzoic acid. This intermediate is then coupled with 4-aminobenzamide to form the final product, this compound.
Scientific Research Applications
3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide has been extensively studied for its potential as a cancer therapy. It has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting the repair of DNA damage. This compound has also been shown to have synergistic effects when used in combination with other cancer therapies, such as PARP inhibitors and immune checkpoint inhibitors.
properties
IUPAC Name |
3-[[2-(4-aminophenyl)acetyl]amino]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c16-12-6-3-10(15(18)21)8-13(12)19-14(20)7-9-1-4-11(17)5-2-9/h1-6,8H,7,17H2,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNFIBXHOCJDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=C(C=CC(=C2)C(=O)N)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide](/img/structure/B7557627.png)

![2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide](/img/structure/B7557640.png)


![N-ethyl-4-methyl-3-[(1-methylpiperidin-4-yl)amino]benzamide](/img/structure/B7557656.png)
![2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557663.png)

![2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol](/img/structure/B7557677.png)
![3-amino-N-[2-(methanesulfonamido)phenyl]benzamide](/img/structure/B7557687.png)

![2-[4-(Benzylamino)phenyl]acetamide](/img/structure/B7557706.png)
![2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide](/img/structure/B7557713.png)